molecular formula C10H6Br2ClN B13934490 2,4-Dibromo-5-chloronaphthalen-1-amine

2,4-Dibromo-5-chloronaphthalen-1-amine

Cat. No.: B13934490
M. Wt: 335.42 g/mol
InChI Key: SWSIVOMJRWPSLY-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-chloronaphthalen-1-amine is an organic compound with the molecular formula C10H6Br2ClN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains bromine, chlorine, and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-chloronaphthalen-1-amine typically involves the bromination of 5-chloronaphthalen-1-amine. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-chloronaphthalen-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form secondary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.

    Oxidation Reactions: Products include nitro derivatives.

    Reduction Reactions: Products include secondary amines.

Scientific Research Applications

2,4-Dibromo-5-chloronaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-chloronaphthalen-1-amine depends on its interaction with specific molecular targets. The presence of bromine, chlorine, and amine groups allows it to form various interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-1-naphthylamine: Similar structure but lacks the chlorine atom.

    5-Chloronaphthalen-1-amine: Similar structure but lacks the bromine atoms.

    2,4-Dibromo-5-chloronaphthalene: Similar structure but lacks the amine group.

Uniqueness

2,4-Dibromo-5-chloronaphthalen-1-amine is unique due to the presence of both bromine and chlorine atoms along with an amine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H6Br2ClN

Molecular Weight

335.42 g/mol

IUPAC Name

2,4-dibromo-5-chloronaphthalen-1-amine

InChI

InChI=1S/C10H6Br2ClN/c11-6-4-7(12)10(14)5-2-1-3-8(13)9(5)6/h1-4H,14H2

InChI Key

SWSIVOMJRWPSLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CC(=C2N)Br)Br

Origin of Product

United States

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